molecular formula C17H12BrNO5 B2589765 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 847185-24-4

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B2589765
CAS No.: 847185-24-4
M. Wt: 390.189
InChI Key: RQISBFFPNNURTI-UHFFFAOYSA-N
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Description

2-((3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic small molecule featuring a coumarin core structure. The coumarin scaffold is widely recognized in medicinal chemistry for its diverse biological potential . This specific derivative is characterized by a 2-bromophenoxy substituent at the 3-position and an acetamide-linked side chain at the 7-position of the chromen-4-one ring. These structural modifications are often investigated to modulate the compound's physicochemical properties and interaction with biological targets, as research on analogous compounds highlights the importance of substitutions at the C-3 and C-4 positions for biological activity . While coumarin derivatives are frequently studied for a range of activities, including serving as antibacterial agents or antioxidants , the specific mechanism of action and detailed biological profile of this compound are areas for ongoing research and exploration. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO5/c18-12-3-1-2-4-13(12)24-15-8-23-14-7-10(22-9-16(19)20)5-6-11(14)17(15)21/h1-8H,9H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQISBFFPNNURTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Etherification: The brominated chromenone is then reacted with 2-bromophenol in the presence of a base to form the ether linkage.

    Acetamidation: Finally, the acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its chromenone core.

    Biology: Investigation of its biological activity, including potential anti-inflammatory and anticancer properties.

    Materials Science: Use in the synthesis of novel materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and ether linkage may also play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following coumarin-acetamide derivatives share structural motifs with the target compound, differing in substituents and core modifications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-(2-bromophenoxy), 7-oxyacetamide C₁₇H₁₂BrNO₅ 406.19* Bromine introduces steric hindrance and potential halogen bonding .
2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide 3-benzyl, 4-methyl, 7-oxyacetamide C₁₉H₁₇NO₄ 323.35 Benzyl and methyl groups enhance lipophilicity .
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives Varied substituents (e.g., 4-methyl) C₁₂H₁₁NO₄ 233.22 (base structure) Demonstrated anticancer activity in vitro .
2-{[3-(3-Methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide 3-(3-methylphenoxy), N-(2-trifluoromethylphenyl) C₂₅H₁₈F₃NO₅ 469.41 Trifluoromethyl group enhances metabolic stability and hydrophobicity .
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 2-chloro, 2-phenyl, 4-methyl C₁₈H₁₄ClNO₃ 343.76 Chlorine and phenyl groups may influence binding affinity .

*Calculated using ChemDraw.

Physicochemical Properties

  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., bromine, trifluoromethyl) exhibit higher melting points (>200°C) due to enhanced intermolecular interactions .
  • Solubility: Acetamide-containing coumarins generally show moderate aqueous solubility, but bulky substituents (e.g., benzyl, bromophenoxy) may reduce it .

Biological Activity

The compound 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide, also known by its CAS number 929339-47-9, belongs to a class of synthetic organic compounds characterized by a chromenone core. This compound has garnered attention for its potential biological activities, including anticancer properties. This article reviews its biological activity, synthesis methods, and relevant research findings.

The molecular formula of this compound is C18H13BrO6, with a molecular weight of approximately 405.196 g/mol. The compound features a bromophenoxy group and an acetamide moiety, which may enhance its biological interactions.

PropertyValue
Molecular FormulaC18H13BrO6
Molecular Weight405.196 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point546.6 ± 50.0 °C
Flash Point284.4 ± 30.1 °C

Anticancer Activity

Recent studies have demonstrated that derivatives of the chromenone structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated against cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MIAPACA (pancreatic cancer).

In vitro studies indicate that certain derivatives possess IC50 values below those of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy:

CompoundCell LineIC50 (µM)
Compound AHeLa<5
Compound BMDA-MB-231<10
Compound CMIAPACA<15

The mechanisms underlying these effects are thought to involve the induction of apoptosis and cell cycle arrest.

The precise mechanism of action for this compound has not been fully elucidated; however, structural components such as the bromophenoxy group may enhance lipophilicity and facilitate interaction with cellular targets involved in cancer progression.

Case Studies

  • Study on Antiproliferative Activity : A study published in International Journal of Current Pharmaceutical Research evaluated several synthesized acetamides based on the chromenone structure against multiple human cancer cell lines. The results indicated that certain compounds exhibited superior growth inhibition compared to controls .
  • Structure–Activity Relationship (SAR) : Research focusing on SAR has shown that modifications in the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups like bromine enhances the anticancer potential by improving binding affinity to target proteins involved in tumorigenesis .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide in laboratory-scale synthesis?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between chromen-4-one intermediates and bromophenoxy groups under alkaline conditions.
  • Acetamide introduction via nucleophilic substitution or amidation reactions.
    Key optimization steps:
  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of reactive intermediates.
  • Monitor reaction progress with HPLC for intermediate purity and NMR for structural confirmation .
  • Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of bromophenol to chromenone precursor) to drive reactions to completion.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Employ a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Verify aromatic proton signals (δ 6.8–8.2 ppm for chromenone and bromophenoxy groups) and acetamide NH (δ ~10.2 ppm).
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~175–185 ppm) and bromine-substituted carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) to the theoretical mass (e.g., C₂₁H₁₅BrNO₆: ~472.01 Da).
  • FT-IR : Detect C=O stretching (1680–1720 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .

Advanced: How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

Answer:
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardize assay protocols : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Evaluate stability : Perform HPLC stability tests under assay conditions (pH, temperature) to rule out degradation.
  • Molecular docking simulations : Cross-validate biological activity with predicted binding affinities to targets like COX-2 or AChE .
  • Replicate studies : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends .

Advanced: What mechanistic hypotheses explain the compound’s potential anti-inflammatory activity?

Answer:
Proposed mechanisms, inferred from structurally similar chromenone derivatives, include:

  • COX-2 inhibition : Competitive binding to the arachidonic acid pocket, reducing prostaglandin synthesis.
  • NF-κB pathway modulation : Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via inhibition of IκB kinase.
  • ROS scavenging : Chromenone’s conjugated system may neutralize reactive oxygen species (e.g., IC₅₀ < 20 μM in DPPH assays).
    Validation steps:
  • Western blotting for COX-2 expression levels.
  • Electrophoretic mobility shift assay (EMSA) to assess NF-κB DNA binding .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants to maintain <30% relative humidity, as acetamide groups are prone to hydrolysis.
  • Solvent : For long-term storage (>6 months), dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

Advanced: How does the bromophenoxy substituent influence the compound’s reactivity in further derivatization?

Answer:
The 2-bromophenoxy group offers two key reactivities:

  • Nucleophilic aromatic substitution : Bromine can be replaced with amines or thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions).
  • Ortho-directing effects : Facilitates electrophilic substitution (e.g., nitration) at the para position relative to the oxygen.
    Case study:
  • Suzuki coupling with aryl boronic acids to introduce biaryl motifs for enhanced biological activity .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Cell viability assays : MTT or resazurin reduction in HEK-293 (normal cells) vs. HepG2 (liver toxicity model).
  • hERG channel inhibition : Patch-clamp electrophysiology to assess cardiac safety risks.
  • CYP450 inhibition : Fluorescent-based assays (e.g., CYP3A4) to predict drug-drug interactions .

Advanced: How can researchers resolve spectral overlaps in NMR characterization of this compound?

Answer:

  • 2D NMR techniques :
    • HSQC : Correlate ¹H-¹³C signals to distinguish overlapping aromatic protons.
    • COSY : Identify coupling between adjacent protons in the chromenone ring.
  • Variable temperature NMR : Resolve broad NH peaks by acquiring spectra at 40–50°C.
  • Deuterated solvent screening : Use DMSO-d₆ instead of CDCl₃ to shift residual solvent peaks away from analyte signals .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction software (e.g., SwissADME, pkCSM):
    • Lipophilicity : LogP ~2.5 (moderate, favors membrane permeability).
    • Bioavailability : <30% due to high molecular weight (>500 Da).
    • Metabolic sites : Predicted CYP3A4-mediated oxidation of the chromenone ring.
  • MD simulations : Assess binding persistence with targets over 100-ns trajectories .

Basic: What are the key differences in biological activity between this compound and its non-brominated analogs?

Answer:

PropertyBrominated CompoundNon-Brominated Analog
Cytotoxicity (IC₅₀) ~15 μM (MCF-7)~50 μM (MCF-7)
AChE Inhibition IC₅₀ = 8.2 μMIC₅₀ = 22.5 μM
Solubility 12 μg/mL (aqueous buffer)45 μg/mL (aqueous buffer)
The bromine atom enhances electron-withdrawing effects , improving target binding but reducing solubility .

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